molecular formula C22H21N5O2S B2674760 N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methoxybenzamide CAS No. 872996-16-2

N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methoxybenzamide

Cat. No. B2674760
CAS RN: 872996-16-2
M. Wt: 419.5
InChI Key: SNWGJVDZGOJSSA-UHFFFAOYSA-N
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Description

“N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methoxybenzamide” is a chemical compound with the molecular formula C22H21N5OS . It has a molecular weight of 403.5 . The compound is available from suppliers for scientific research needs .


Molecular Structure Analysis

The molecular structure of this compound includes a triazolo[4,3-b]pyridazine ring attached to a benzylsulfanyl group and an ethyl-4-methoxybenzamide group . The exact three-dimensional structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methoxybenzamide” are not fully detailed in the search results. The compound has a molecular weight of 403.5 and its solubility in DMSO is unknown .

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It’s possible that it may have biological activity given its structural similarity to other biologically active triazolo[4,3-b]pyridazine derivatives .

Future Directions

The potential applications and future directions for this compound are not specified in the search results. Given its structural similarity to other biologically active compounds, it could be of interest for further study in medicinal chemistry .

properties

IUPAC Name

N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-29-18-9-7-17(8-10-18)22(28)23-14-13-20-25-24-19-11-12-21(26-27(19)20)30-15-16-5-3-2-4-6-16/h2-12H,13-15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWGJVDZGOJSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methoxybenzamide

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